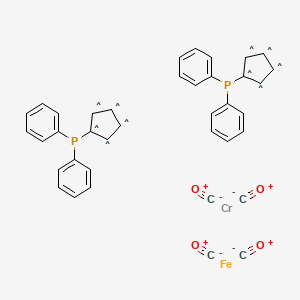

(1,1'-双(二苯基膦基)二茂铁)四羰基铬,99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99%” is a complex organometallic compound. It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines . It’s commonly used as a ligand in homogeneous catalysis .

Synthesis Analysis

This compound is commercially available . It can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA .Molecular Structure Analysis

The preferred P–M–P bite angle for dppf is computationally calculated to be 95.60°, compared to an average P–M–P angle of 98.74° determined from X-ray crystal structures .Chemical Reactions Analysis

Dppf readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride .Physical and Chemical Properties Analysis

The compound is a deep yellow crystalline powder . It has a melting point of 181-182 °C (dec.) (lit.) . It is soluble in chloroform, dichloromethane, alcohol, and pentane, but insoluble in water . It is air sensitive and reacts slowly with moisture/water .科学研究应用

催化应用

- 不对称烯丙基取代:1,1'-双(二苯基膦基)二茂铁衍生物与钯(II)的络合已被研究,在钯催化的不对称烯丙基取代中显示出高对映选择性(高达 99% ee),突出了这些配合物在立体选择性合成中的潜力 (张等人,1996).

结构和配位化学

- 配位行为和结构调查:对 1,1'-双(二苯基膦基)二茂铁与过渡金属配位能力的全面综述,涵盖了单核、双核和多核物种的广泛配位化学和结构参数,这证明了该配体在与过渡金属形成复杂结构方面的多功能性 (班多利和多梅拉,2000).

电子和氧化还原性质

- 氧化还原行为:已经研究了 1,1'-双(二苯基膦基)二茂铁的稳定性,结果表明给电子取代基可以延长相应的二茂铁阳离子单正离子的寿命,表明取代基效应对二茂铁衍生物的氧化还原性质很重要 (扎内洛等人,1996).

材料科学应用

- 电致变色性质:已经合成了具有 1,1'-双(二苯基膦基)二茂铁配体的金属二硫代二烯配合物,并研究了它们的近红外 (NIR) 电致变色性质。研究表明高电致变色效率和稳定性,表明在 NIR 电致变色器件中具有潜在应用 (陈等人,2016).

合成方法

- 合成方法:已经探索了具有不对称 P/S 二茂铁基配体的金属配合物的合成,包括 1-(二苯基膦基)-1'-(甲硫基)二茂铁。这些配合物显示出高产率和与过渡金属的螯合能力,表明 1,1'-双(二苯基膦基)二茂铁衍生物在合成复杂的金属-配体组件中很有用 (吉布森等人,2002).

作用机制

Target of Action

The primary target of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) is the catalytic systems used in coordination chemistry . The compound, also known as dppf, is a widely used component in these systems due to its versatile coordination behavior .

Mode of Action

The compound interacts with its targets through its bidentate ligand , 1,1’-bis(diphenylphosphino)ferrocene (dppf), which is a key component in catalytic systems . The ferrocene core of dppf imparts fine control to catalytic C–C and C–X coupling reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the manufacture of a range of functional macromolecules. These include tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics . The compound’s role in these pathways is primarily through its contribution to catalytic C–C and C–X coupling reactions .

Result of Action

The result of the compound’s action is the efficient production of a variety of functional macromolecules, including tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics . It also promotes the amination of aryl chlorides, sulfamates, mesylates, and triflates .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound is solid in form and decomposes at 136-139 °C .

安全和危害

未来方向

属性

InChI |

InChI=1S/2C17H14P.4CO.Cr.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLTVMJQSUKOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Cr].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28CrFeO4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)